5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one
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Overview
Description
The compound “5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule that contains several functional groups, including an amino group, a bromopyridine group, a carbonyl group, and an oxazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromopyridine group could be introduced using a bromination reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridine group would likely contribute to the compound’s aromaticity, while the oxazole group would introduce a heterocyclic ring into the structure .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the bromopyridine group could undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and could also affect its reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one is related to a class of chemicals synthesized for various research purposes. For instance, Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents, showing the chemical's potential in creating new compounds (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
- In another study, Jayarajan et al. (2019) synthesized related compounds through a three-component reaction, demonstrating the versatility of similar chemical structures in synthesis research (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Potential in Drug Discovery
- Research by Ulhaq et al. (1998) explored S-2-amino-5-azolylpentanoic acids, related to compounds like 5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one, as inhibitors of nitric oxide synthases, a key area in drug discovery (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Photophysical and Nonlinear Optical Behavior
- Murthy et al. (2013) investigated novel compounds similar to 5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one for their nonlinear optical properties. This study highlights the potential application of such compounds in photophysical research (Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013).
Electrocatalytic Applications
- Feng et al. (2010) explored the electrocatalytic carboxylation of a related compound, indicating the potential use of 5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one in electrochemistry and catalysis research (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-2-(5-bromopyridine-3-carbonyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c10-6-1-5(3-12-4-6)9(15)13-8(14)2-7(11)16-13/h1-4H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYRGKVUILDVIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)N2C(=O)C=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one |
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